![molecular formula C10H18N2O B13242019 3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)
3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is a compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol It features a bicyclo[221]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide typically involves the following steps:
Starting Material: The synthesis begins with a bicyclo[2.2.1]heptane derivative.
Amination: Introduction of the amino group at the 3-position of the bicyclo[2.2.1]heptane ring.
Amidation: Formation of the propanamide moiety through a reaction with a suitable amide precursor.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclo[2.2.1]heptane moiety provides rigidity and spatial orientation, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: This compound has a similar bicyclo[2.2.1]heptane structure but differs in the functional groups attached.
3-Amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)propanamide: Another similar compound with variations in the alkyl chain and functional groups
Uniqueness
3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is unique due to its specific combination of the bicyclo[2.2.1]heptane structure and the propanamide moiety. This combination provides distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13) |
Clé InChI |
NSOOLBFWFUNFGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


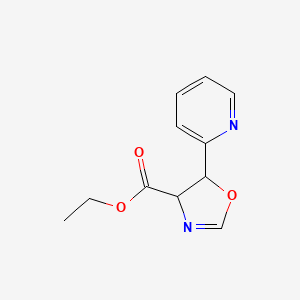
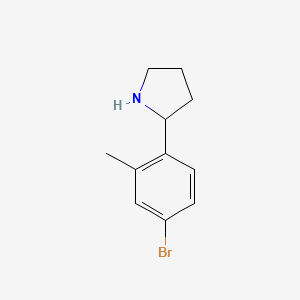
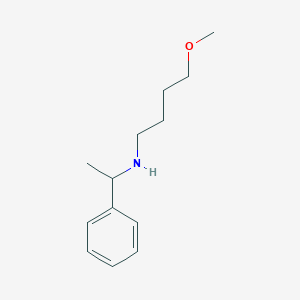
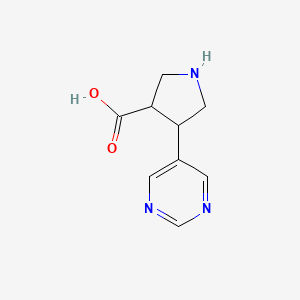
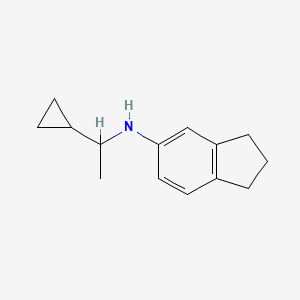
![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)
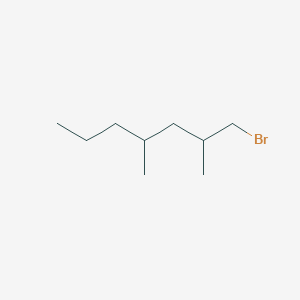
![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)
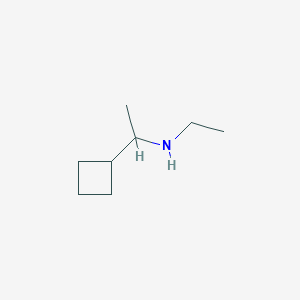

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)


